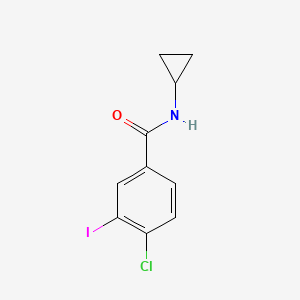

4-chloro-N-cyclopropyl-3-iodoBenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClINO |

|---|---|

Molecular Weight |

321.54 g/mol |

IUPAC Name |

4-chloro-N-cyclopropyl-3-iodobenzamide |

InChI |

InChI=1S/C10H9ClINO/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |

InChI Key |

OUTQPCGRZMGGSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2)Cl)I |

Origin of Product |

United States |

Advanced Chemical Transformations and Reactivity of 4 Chloro N Cyclopropyl 3 Iodobenzamide

Metal-Catalyzed Cross-Coupling Reactions

The structure of 4-chloro-N-cyclopropyl-3-iodobenzamide features two distinct halogen substituents on the benzene (B151609) ring: an iodine atom at the 3-position and a chlorine atom at the 4-position. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This difference in reactivity would theoretically allow for selective functionalization at the 3-position.

Palladium-Catalyzed Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In a hypothetical reaction, this compound could react with bis(pinacolato)diboron (B136004) in a Miyaura borylation reaction. This would selectively replace the iodine atom with a boronic ester group, yielding N-cyclopropyl-4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. This intermediate could then be used in a subsequent Suzuki-Miyaura coupling with various aryl or vinyl halides to introduce a wide range of substituents.

Hypothetical Reaction Scheme for Miyaura Borylation:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium Acetate (B1210297) | Dioxane | N-cyclopropyl-4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org Theoretically, this compound could selectively react at the C-I bond with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org This would result in the formation of 3-alkynyl-4-chloro-N-cyclopropylbenzamide derivatives.

General Hypothetical Sonogashira Coupling:

| Reactant 1 | Alkyne | Catalyst System | Base | Product (General Structure) |

| This compound | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 4-chloro-N-cyclopropyl-3-(alkynyl)benzamide |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. For this compound, a selective reaction at the more reactive C-I bond with an organozinc compound (e.g., R-ZnX) would be expected. This would introduce a new carbon-based substituent at the 3-position of the benzamide (B126) ring.

The Heck coupling reaction typically involves the coupling of an aryl halide with an alkene. A hypothetical Heck reaction with this compound would likely occur selectively at the C-I bond, reacting with an alkene (e.g., styrene (B11656) or an acrylate) to form a new carbon-carbon bond at the 3-position, resulting in a substituted benzamide.

Palladium-Catalyzed Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. In a theoretical application to this compound, the reaction would be expected to proceed selectively at the C-I bond. This would allow for the introduction of a primary or secondary amine at the 3-position, leading to the formation of 3-amino-4-chloro-N-cyclopropylbenzamide derivatives. appchemical.com

Hypothetical Buchwald-Hartwig Amination:

| Reactant 1 | Amine | Catalyst | Ligand | Base | Product (General Structure) |

| This compound | R¹R²NH | Pd₂(dba)₃ | Xantphos | Sodium tert-butoxide | 3-(R¹R²N)-4-chloro-N-cyclopropylbenzamide |

Directed C-H Activation and Functionalization

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a powerful tool in modern organic synthesis, enabling the construction of complex molecules from simple precursors. For a molecule like this compound, which possesses multiple C-H bonds (aromatic, cyclopropyl), directed C-H activation methodologies allow for precise modification at specific sites. The inherent directing capacity of the amide group is pivotal in these transformations, guiding transition metal catalysts to proximate C-H bonds for selective activation and subsequent functionalization.

Iridium-Catalyzed Ortho-Iodination of Benzamide Derivatives

The direct introduction of an iodine atom onto the aromatic ring, ortho to the amide directing group, is a significant transformation. Iridium catalysis has emerged as a highly effective method for this purpose, offering mild conditions and high selectivity for the ortho-position, even in the presence of other directing groups. nih.govacs.org This process is particularly relevant for substrates like N-cyclopropylbenzamides, transforming them into valuable intermediates for further cross-coupling reactions. The use of a simple iridium(III) complex can achieve the ortho-selective iodination of various benzoic acids and their derivatives under mild, additive-free conditions. researchgate.netacs.org

Mechanistic investigations into the iridium-catalyzed ortho-iodination of benzoic acids and related derivatives suggest a catalytic cycle involving Ir(III) and Ir(V) oxidation states. researchgate.netacs.org The generally accepted mechanism proceeds through several key steps:

C-H Activation: The catalytic cycle is initiated by the coordination of the amide's carbonyl oxygen to the Ir(III) center. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho-C-H bond is cleaved to form a five-membered iridacycle intermediate. This step is often the rate-limiting step of the reaction. acs.org

Oxidation: The resulting Ir(III)-aryl complex reacts with an iodine source, such as N-iodosuccinimide (NIS). This step involves the oxidative addition of the I+ electrophile to the iridium center, forming a high-valent Ir(V) intermediate. researchgate.netnih.gov

Reductive Elimination: The Ir(V) species is unstable and rapidly undergoes reductive elimination. nih.gov This step forms the new carbon-iodine bond and regenerates an Ir(III) complex.

Product Dissociation/Catalyst Regeneration: The iodinated product dissociates from the iridium center, freeing the catalyst to re-enter the catalytic cycle. For benzamides, this dissociation can be slower compared to benzoic acids, sometimes requiring additives to facilitate the turnover. acs.org

This Ir(III)/Ir(V) pathway is characteristic of [Cp*Ir(III)] catalytic systems and is crucial for understanding the reactivity and for optimizing reaction conditions. diva-portal.orgdiva-portal.org

The choice of solvent and the presence of additives can dramatically influence the efficiency and outcome of iridium-catalyzed C-H iodination.

Solvent Systems (HFIP): 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been identified as a uniquely effective solvent for these transformations. nih.govacs.org Its strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity are key to its success. rsc.orgresearchgate.netrsc.org HFIP is believed to play multiple roles: it stabilizes cationic intermediates, facilitates proton transfer, and potentially lowers the activation energy of key steps like reductive elimination. nih.gov In many cases, reactions that are sluggish or fail in other common organic solvents proceed efficiently in HFIP. researchgate.netnih.gov

Acid Additives: While the iodination of benzoic acids can often proceed without additives, the functionalization of less acidic substrates like benzamides benefits significantly from the inclusion of an acid co-catalyst. acs.org Mechanistic studies have shown that for benzamides, the product-catalyst complex can be quite stable, inhibiting catalyst turnover. acs.org The addition of a simple carboxylic acid, such as acetic acid, can facilitate the protonation and dissociation of the iodinated product from the iridium center, thereby regenerating the active catalyst and significantly improving reaction conversion and yield. acs.org

| Factor | Influence on Iridium-Catalyzed Iodination | Relevant Findings |

| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is often the solvent of choice, significantly enhancing reactivity. | Its unique properties, such as strong hydrogen bond donation and low nucleophilicity, stabilize intermediates and facilitate key steps in the catalytic cycle. nih.govacs.orgrsc.org |

| Additive | Acid additives (e.g., acetic acid) are crucial for substrates with weakly acidic directing groups like amides. | The acid promotes the dissociation of the iodinated product from the iridium catalyst, which can otherwise be a turnover-limiting step. acs.org |

| Iodine Source | N-Iodosuccinimide (NIS) is a commonly used and effective iodine source for these reactions. | It acts as the electrophilic iodine source that oxidizes the Ir(III) intermediate to the key Ir(V) species. researchgate.net |

A key advantage of modern C-H activation methodologies is their tolerance for a wide range of functional groups, allowing for the late-stage functionalization of complex molecules. acs.org Iridium-catalyzed C-H amination and iodination studies have demonstrated excellent compatibility with various substituents on the benzamide core. acs.orgchemrxiv.org

Generally, the reaction is tolerant of:

Electron-donating and electron-withdrawing groups on the aromatic ring.

Halogens (F, Cl, Br), which remain intact and can be used for subsequent cross-coupling reactions.

Ester, ether, and ketone functionalities.

Heterocyclic moieties, which are often present in pharmaceuticals and agrochemicals. acs.org

This broad functional group tolerance makes iridium-catalyzed ortho-iodination a robust and versatile tool for modifying benzamide derivatives without the need for extensive protecting group strategies.

Palladium-Catalyzed C(sp³)-H Functionalization

Beyond the aromatic ring, the N-cyclopropyl group of the title compound contains C(sp³)-H bonds that can be targeted for functionalization. Palladium catalysis is a prominent strategy for activating such bonds, again using the amide as an internal directing group. nih.govnih.gov This approach can lead to the formation of new carbon-carbon or carbon-heteroatom bonds directly on the cyclopropane (B1198618) ring, a valuable transformation given the prevalence of this motif in medicinal chemistry. acs.org

The process typically involves the formation of a palladacycle intermediate where the palladium catalyst is brought into close proximity to a C-H bond on the cyclopropyl (B3062369) ring. This enables selective C-H cleavage. nih.gov The resulting C-Pd(II) species can then participate in various catalytic cycles, such as Pd(II)/Pd(IV) or Pd(II)/Pd(0), to achieve diverse functionalizations including arylation, carbonylation, and olefination. nih.govnih.gov However, a significant challenge in these reactions is the potential for competitive C-C bond activation and ring-opening of the strained cyclopropane ring, which can lead to different product scaffolds. nih.gov The outcome is often highly dependent on the specific substrate, ligand, and oxidant used. nih.gov

Cyclopropane Ring-Opening and Rearrangement Reactions

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening and rearrangement reactions under certain conditions. For N-cyclopropyl amides, these transformations provide pathways to structurally diverse acyclic and heterocyclic compounds.

One notable reaction is the ring expansion of cyclopropyl amides to form N-substituted pyrrolidin-2-ones. This can be achieved by activating the amide, for instance, by converting it to an imidoyl halide in situ using triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CCl₄ or CBr₄). acs.orgnih.gov This process is believed to proceed through the formation of an intermediate that undergoes nucleophilic attack by the halide, leading to ring-opening and subsequent intramolecular cyclization to yield the five-membered lactam ring. acs.org

Other reagents and conditions can promote different modes of ring-opening. For example, treatment of N-cyclopropylamides with aluminum chloride (AlCl₃) can lead to rearrangement products such as N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. researchgate.net These reactions likely proceed through electrophilic activation of the amide carbonyl, followed by intramolecular rearrangement involving the cyclopropane ring, potentially via an aziridine-like intermediate. researchgate.net Protolytic ring-opening using superacids has also been shown to cleave the cyclopropane ring in related systems, leading to Friedel-Crafts type products upon trapping with an arene. nih.gov

These ring-opening and rearrangement reactions highlight the dual reactivity of N-cyclopropyl benzamides, where both the C-H bonds and the strained C-C bonds of the cyclopropane ring can serve as handles for complex molecular transformations.

Palladium-Catalyzed Ring-Opening of Cyclopropyl Benzamides

The palladium-catalyzed ring-opening of N-cyclopropyl benzamides represents a significant transformation, leveraging the inherent strain of the three-membered ring to forge new chemical bonds. This process is often initiated by the activation of a C(sp³)–H bond on the cyclopropyl moiety, leading to a variety of synthetically useful products.

Proposed Mechanisms Involving C(sp³)-H Cleavage and Reductive Elimination

The prevailing mechanism for the palladium-catalyzed functionalization of N-cyclopropyl amides involves a concerted metalation-deprotonation (CMD) pathway for the initial C(sp³)–H bond cleavage. wikipedia.orgnih.govrsc.orgresearchgate.netmdpi.com This process is facilitated by the coordination of the amide's carbonyl oxygen to the palladium center, which directs the catalyst to a specific C–H bond on the cyclopropyl ring. The CMD step involves a single transition state where the C–H bond is broken and a new C–Pd bond is formed simultaneously, with a carboxylate or another base assisting in the removal of the proton. wikipedia.orgnih.govrsc.orgresearchgate.netmdpi.com

Following the C–H activation, the resulting palladacycle can undergo several transformations. In the context of ring-opening, a β-carbon elimination can occur, leading to the cleavage of a C–C bond within the cyclopropyl ring. This step relieves the ring strain and forms a new organopalladium intermediate. Subsequent reductive elimination from this intermediate with a suitable coupling partner, or other termination steps like β-hydride elimination, yields the final ring-opened product. The nature of the palladium catalyst, ligands, and reaction conditions play a crucial role in dictating the precise mechanistic pathway and the ultimate outcome of the reaction.

Regioselectivity and Stereoselectivity in Ring Cleavage

The regioselectivity of the palladium-catalyzed ring-opening of substituted cyclopropyl amides is primarily governed by the directing effect of the amide group and the electronic and steric properties of the substituents on the cyclopropyl ring. The initial C–H activation typically occurs at the methine C–H bond of the cyclopropyl group due to its higher acidity and the directing influence of the amide.

The stereochemical outcome of these reactions is a critical aspect, often leading to the formation of specific isomers. In analogous palladium-catalyzed ring-opening reactions of aryl cyclopropyl ketones, high stereoselectivity has been observed, exclusively yielding (E)-isomers of the resulting α,β-unsaturated ketones. rsc.org This suggests that the geometric constraints of the palladacycle intermediate and the subsequent elimination steps impose a high degree of stereocontrol. For N-cyclopropyl benzamides, while the specific stereochemical outcomes can be complex and dependent on the substrate and reaction conditions, the formation of a thermodynamically favored product is often observed. For instance, in the rhodium-catalyzed cyclopropanation of enamides, high E/Z and syn/anti ratios of the resulting vinylcyclopropylamides have been achieved, indicating that stereocontrol is a key feature of such transformations involving strained rings. rsc.org In the case of this compound, the electronic effects of the chloro and iodo substituents on the benzoyl ring could also influence the stability of intermediates and transition states, thereby affecting the regio- and stereoselectivity of the ring cleavage.

Cycloisomerization Processes of Cyclopropyl Ketones

Aryl cyclopropyl ketones, which share structural similarities with N-cyclopropyl benzamides, are known to undergo cycloisomerization reactions under various catalytic conditions. These processes often involve the ring-opening of the cyclopropyl group followed by an intramolecular cyclization, leading to the formation of new ring systems. For instance, aryl cyclopropyl ketones can cyclize to form 1-tetralones in the presence of acid catalysts. nih.gov This transformation proceeds through a cationic mechanism where the cyclopropyl ring is opened to form a carbocation, which is then trapped intramolecularly by the aromatic ring.

In the context of this compound, analogous cycloisomerization pathways could be envisaged, potentially leading to novel heterocyclic structures. The presence of the amide functionality and the halogen substituents on the aromatic ring would undoubtedly influence the feasibility and outcome of such reactions.

Electrophilic Halogenation at Aromatic Positions

The aromatic ring of this compound is substituted with both a weakly deactivating chloro group and a weakly deactivating iodo group. The N-cyclopropylamido group is generally considered an ortho-, para-director, although its activating or deactivating nature can be influenced by the reaction conditions. Electrophilic aromatic substitution reactions on this system would be governed by the combined directing effects of these substituents.

The positions ortho and para to the activating N-cyclopropylamido group are potential sites for electrophilic attack. However, the existing chloro and iodo substituents will also influence the regioselectivity. Given that halogens are ortho-, para-directors, a new electrophile would likely be directed to the positions ortho or para to the existing halogens. The interplay of these directing effects can lead to a mixture of products. For instance, in the electrophilic bromination of substituted aromatic compounds, the regioselectivity is highly dependent on the electronic nature of the existing substituents and the reaction conditions. nih.govchemrxiv.orgwikipedia.org For this compound, the most likely positions for further halogenation would be the remaining vacant positions on the aromatic ring, with the precise outcome depending on the specific electrophile and catalyst used.

Functional Group Interconversions and Derivatization Strategies

The functional groups present in this compound offer numerous opportunities for further chemical modifications. The amide linkage, the aryl halides, and the cyclopropyl ring can all be targeted for derivatization.

The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and cyclopropylamine (B47189). Alternatively, the amide can be reduced to the corresponding amine. The aryl-iodine bond is particularly versatile for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at this position. The aryl-chlorine bond is generally less reactive in cross-coupling reactions but can be activated under specific catalytic conditions.

Derivatization strategies can also involve transformations of the cyclopropyl ring without ring-opening, such as further functionalization of the C-H bonds under different catalytic systems. The combination of these functional group interconversions and derivatization strategies allows for the generation of a diverse library of compounds based on the this compound scaffold.

Below is a table summarizing some potential functional group interconversions for this compound.

| Functional Group | Transformation | Reagents and Conditions | Product Type |

| Amide | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid and cyclopropylamine |

| Amide | Reduction | LiAlH₄ or other reducing agents | Secondary amine |

| Aryl-Iodide | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative |

| Aryl-Iodide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne derivative |

| Aryl-Iodide | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl derivative |

| Aryl-Chloride | Nucleophilic Aromatic Substitution | Strong nucleophile, high temperature | Substituted aryl derivative |

Elucidation of Reaction Pathways

The formation of the amide bond in this compound and its subsequent transformations are often accomplished through transition metal-mediated processes. The elucidation of these reaction pathways involves a detailed examination of the roles of catalysts and ligands, as well as the characterization of transient species.

Role of Catalysts and Ligands in Transition Metal-Mediated Processes

Transition metal catalysis is a cornerstone for the formation of C-N bonds, a key step in the synthesis of benzamides like this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly relevant. The catalytic cycle of these reactions is intricately dependent on the choice of catalyst and, crucially, the supporting ligands.

The catalyst's role is to facilitate the reaction by providing a lower energy pathway. For the synthesis of N-cyclopropylbenzamides, a palladium(0) species is typically the active catalyst. This species initiates the catalytic cycle by undergoing oxidative addition with an aryl halide. In the case of a precursor like 4-chloro-3-iodobenzoic acid or its derivative, the highly reactive C-I bond would be the preferential site for oxidative addition over the more stable C-Cl bond.

Ligands are essential for stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the reaction. Biarylphosphine ligands are often employed in C-N cross-coupling reactions due to their ability to promote both the oxidative addition and the subsequent reductive elimination steps. The steric and electronic properties of the ligand can be fine-tuned to achieve high yields and selectivity, even with challenging substrates. For instance, bulky and electron-rich ligands can enhance the rate of reductive elimination, which is often the product-forming step. In some systems, a combination of multiple ligands can be used to achieve a broader substrate scope and higher catalytic activity.

The general mechanism for a palladium-catalyzed N-arylation to form a molecule like this compound would likely involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of a 4-chloro-3-iodobenzoyl precursor.

Ligand Exchange/Amine Coordination: The amine (cyclopropylamine) coordinates to the resulting Pd(II) complex.

Deprotonation: A base removes a proton from the coordinated amine to form an amido complex.

Reductive Elimination: The C-N bond is formed, yielding the final product, this compound, and regenerating the Pd(0) catalyst.

Characterization of Key Intermediates

The direct observation and characterization of reaction intermediates are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational modeling can provide insights into their structure and role in the reaction pathway. For transition metal-catalyzed reactions, key intermediates would include oxidative addition adducts, metal-amido complexes, and the final pre-reductive elimination complex.

In the context of forming this compound, the oxidative addition of a palladium(0) catalyst to a 1-iodo-2-chloro-4-functionalized benzene ring would generate a square planar Pd(II) intermediate. Subsequent coordination of cyclopropylamine and deprotonation would lead to a palladium-amido complex. The geometry and electronic structure of these intermediates are critical in determining the course and efficiency of the reaction. While direct isolation may not always be feasible, their existence is often inferred from kinetic studies and in situ spectroscopic monitoring.

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters of a reaction dictate its rate and feasibility. For the synthesis of this compound, these aspects are influenced by the nature of the starting materials, the catalyst system, and the reaction conditions. For example, the relative strengths of the C-I and C-Cl bonds will significantly impact the kinetics of an oxidative addition step, with the weaker C-I bond reacting preferentially.

Structure-Reactivity Relationships in Halogenated Benzamides and Cyclopropyl Systems

The reactivity of this compound is governed by the interplay of its structural features: the chloro and iodo substituents on the benzene ring, the N-cyclopropyl group, and the benzamide backbone.

The halogens exert both electronic and steric effects. The iodine atom, being larger and more polarizable than chlorine, is a better leaving group in nucleophilic aromatic substitution reactions and is more reactive towards oxidative addition with low-valent transition metals. The chlorine atom, while less reactive, still influences the electronic properties of the aromatic ring through its inductive electron-withdrawing effect. This di-halogenation pattern offers opportunities for selective functionalization at the C-I bond while leaving the C-Cl bond intact for subsequent transformations.

The N-cyclopropyl group is an interesting feature. The cyclopropyl ring possesses a high degree of s-character in its C-C bonds, which imparts some properties of a double bond. This can influence the conformation and electronic environment of the amide nitrogen. The steric bulk of the cyclopropyl group can also play a role in the kinetics of reactions involving the amide functionality. Structure-activity relationship studies on similar halogenated compounds have shown that physicochemical properties such as lipophilicity (LogP) and molecular weight, which are influenced by the halogen content, can correlate with their chemical and biological activity.

Computational Chemistry Approaches to Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, especially for complex, multi-step processes like those mediated by transition metals.

Quantum Chemical Calculations (e.g., DFT) for Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum chemical method used to model the electronic structure of molecules and to calculate their properties. In the context of this compound, DFT can be employed to elucidate the reaction mechanism of its synthesis and subsequent reactions.

A key application of DFT is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical determinant of the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.

For a palladium-catalyzed C-N coupling to form this compound, DFT calculations could be used to:

Model the structures of the catalyst, ligands, and substrates.

Calculate the activation energy for the oxidative addition of the C-I bond versus the C-Cl bond to the palladium catalyst.

Determine the geometry and stability of key intermediates, such as the Pd(II)-amido complex.

Calculate the activation barrier for the rate-determining reductive elimination step.

Investigate the effect of different ligands on the energies of intermediates and transition states, thereby providing a rational basis for ligand selection.

The table below illustrates hypothetical data that could be generated from a DFT study on a key reaction step, highlighting how computational chemistry provides quantitative insights into reaction mechanisms.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| INT | Pre-reductive elimination Pd(II) complex | 0.0 |

| TS | Transition state for C-N bond formation | +18.5 |

| PROD | Product complex (this compound + Pd(0)) | -12.0 |

Such computational studies, when benchmarked against experimental data, provide a deep and quantitative understanding of the reaction mechanism, guiding future synthetic efforts.

Based on a comprehensive review of the scientific literature, there are no specific studies detailing the use of molecular dynamics (MD) simulations for the explicit purpose of exploring the reaction pathways of this compound. Research employing MD simulations on substituted benzamides has predominantly focused on their interactions as inhibitors with biological targets, such as proteins, rather than elucidating their chemical reaction mechanisms. tandfonline.comnih.govmdpi.com

Therefore, this section will outline the theoretical framework and methodological approach by which molecular dynamics simulations could be applied to investigate the reaction pathways of this compound. This provides a scientifically grounded projection of how such research would be conducted.

Mechanistic Investigations and Theoretical Underpinnings

Theoretical and Computational Approaches

Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of molecular behavior, making them a valuable tool for exploring complex chemical reaction pathways that are often difficult to characterize experimentally.

For a molecule like 4-chloro-N-cyclopropyl-3-iodobenzamide, MD simulations could be employed to map out the potential energy surface of a given reaction, identify transition states, and determine the most probable sequence of events that lead from reactants to products. This approach is particularly useful for understanding conformational changes, solvent effects, and the dynamic nature of intermediates that occur during a reaction.

Theoretical Application to this compound:

To explore a hypothetical reaction pathway for this compound, such as its hydrolysis or substitution, an MD simulation would be constructed as follows:

System Setup: The initial step involves building a simulation box containing the this compound molecule, reactant molecules (e.g., water for hydrolysis), and a solvent environment that mimics experimental conditions. The interactions between all atoms would be described by a carefully chosen force field, which is a set of parameters that define the potential energy of the system.

Enhanced Sampling Techniques: Standard MD simulations may not be sufficient to observe rare events like chemical reactions within a reasonable simulation time. Therefore, enhanced sampling methods are often required. Techniques such as Metadynamics, Umbrella Sampling, or Replica Exchange MD would be used to accelerate the exploration of the reaction coordinate and overcome high energy barriers.

Mapping the Free Energy Surface: By biasing the simulation along a presumed reaction coordinate (e.g., the distance between two reacting atoms), these methods can be used to construct a free energy surface (FES). The FES provides a map of the reaction's energetic landscape, revealing the low-energy paths that connect the reactant, transition, and product states.

Analysis of Trajectories: The output of the simulation, a trajectory file, contains the positions and velocities of all atoms over time. Analysis of this trajectory allows for the identification of key structural and dynamic events. For this compound, this could include:

The orientation of the cyclopropyl (B3062369) and benzamide (B126) groups during the reaction.

The role of the iodo and chloro substituents in influencing reactivity.

The specific interactions with solvent molecules that stabilize transition states.

While direct research is not available, related theoretical studies on other benzamides often use Density Functional Theory (DFT) to calculate the energies of stationary points (reactants, products, transition states) along a reaction path. researchgate.net An MD simulation complements these static DFT calculations by providing insight into the dynamic evolution of the system and the statistical mechanics of the process.

Hypothetical Simulation Data:

If a study were to be conducted on the reaction pathway of this compound, the results would typically be presented in data tables summarizing key energetic and structural parameters. The table below is a hypothetical representation of what such data might look like for a simulated reaction.

| Simulation Parameter | Hypothetical Value | Description |

| Simulation Time | 200 ns | The total time scale of the molecular dynamics simulation. |

| Force Field | CHARMM36 / AMBER | The set of empirical energy functions used to model interatomic forces. |

| Enhanced Sampling Method | Metadynamics | The specific technique used to accelerate the exploration of the reaction pathway. |

| Calculated Energy Barrier (ΔG‡) | 25 kcal/mol | The free energy difference between the reactant state and the primary transition state. |

| Transition State Bond Distance (C-N) | 1.8 Å | A key geometric parameter of the molecule at the peak of the energy barrier. |

This table illustrates the type of quantitative data that MD simulations could generate, providing precise, though theoretical, insights into the mechanistic details of a reaction involving this compound.

Spectroscopic and Chromatographic Methods for Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Specific experimental ¹H NMR data for 4-chloro-N-cyclopropyl-3-iodobenzamide is not publicly available in the cited scientific literature and patents. This technique would typically be used to identify the chemical shifts and coupling constants of the protons in the molecule, including those on the aromatic ring and the cyclopropyl (B3062369) group, confirming their relative positions.

Detailed experimental ¹³C NMR data for this compound is not found in the publicly accessible literature. A ¹³C NMR spectrum would be instrumental in identifying all unique carbon environments within the molecule, from the cyclopropyl carbons to the aromatic and carbonyl carbons, thus confirming the carbon skeleton of the compound.

Information regarding the application of advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) or Nuclear Overhauser Effect Spectroscopy (NOESY) for the comprehensive structural confirmation of this compound is not available in the public domain. These methods would be essential for unambiguously assigning proton and carbon signals and for determining through-bond and through-space correlations.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with a molecular formula of C₁₀H₉ClINO, the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated by summing the masses of the most abundant isotopes of each element. This calculated exact mass is a crucial benchmark for the experimental verification of the compound's identity.

Table 1: Calculated High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₀ClINO⁺ | 321.9490 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile molecules. wikipedia.org In the synthesis of this compound, ESI-MS was used to confirm the formation of the target product. google.comgoogleapis.com This technique typically results in the observation of the protonated molecule, [M+H]⁺. google.comgoogleapis.com The experimental data aligns with the expected molecular weight of the compound, confirming its successful synthesis. google.comgoogleapis.com

Table 2: Experimental Electrospray Ionization Mass Spectrometry Data for this compound

| Ion Species | Observed Mass-to-Charge Ratio (m/z) | Source |

| [M+H]⁺ | 322 (approx.) | google.comgoogleapis.com |

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation with the sample, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to its distinct functional groups. While specific experimental data for this exact compound is not detailed in the provided literature, analysis of structurally similar compounds allows for the prediction of its key spectral features. For analogous aromatic amides, the IR spectrum typically displays a prominent N-H stretching vibration in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group is another strong, sharp absorption that is expected to appear around 1630-1680 cm⁻¹.

Furthermore, the aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The presence of the halogen substituents, chloro and iodo, will also influence the spectrum. The C-Cl stretching vibrations are typically found in the fingerprint region, between 600 and 800 cm⁻¹, while the C-I stretching vibration would appear at lower wavenumbers, generally below 600 cm⁻¹. The cyclopropyl group would contribute to C-H stretching vibrations around 2900-3000 cm⁻¹.

A hypothetical summary of the expected major IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3300-3500 |

| Aromatic Ring | C-H stretch | >3000 |

| Cyclopropyl | C-H stretch | ~2900-3000 |

| Amide | C=O stretch | 1630-1680 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Benzene (B151609) Ring | Substitution Pattern | Fingerprint Region |

| Aryl-Halogen | C-Cl stretch | 600-800 |

| Aryl-Halogen | C-I stretch | <600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

A crystallographic study of this compound would provide precise data on the following parameters:

| Crystallographic Parameter | Information Provided |

| Crystal System and Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles defining the molecular conformation. |

| Intermolecular Interactions | Hydrogen bonds, halogen bonds, and π-π stacking. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of method depends on the scale of the separation and the required level of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity of the compound is determined by integrating the peak area of the main component and any impurities detected. HPLC is a standard method for quality control in the synthesis of related compounds. google.com

A typical HPLC method for this compound might involve:

| HPLC Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of water and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis detector at a wavelength where the compound has strong absorbance |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. Given the benzamide (B126) structure, this compound may require derivatization to increase its volatility for GC analysis.

If amenable to GC, the compound would be separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components would then be ionized and fragmented in the mass spectrometer, providing a mass spectrum that can be used for identification. The fragmentation pattern is a unique characteristic of the molecule and can be used to confirm its structure.

Flash Column Chromatography and Preparative Thin Layer Chromatography (TLC)

For the purification of this compound on a laboratory scale, flash column chromatography and preparative thin-layer chromatography (TLC) are commonly used techniques. These methods are based on the principles of normal-phase chromatography, where a polar stationary phase (typically silica (B1680970) gel) and a nonpolar mobile phase (a mixture of solvents like hexane (B92381) and ethyl acetate) are used.

In flash column chromatography, the crude product is loaded onto a column packed with silica gel, and the mobile phase is pushed through the column under pressure. The components of the mixture separate based on their polarity, with less polar compounds eluting first. The fractions are collected and analyzed (often by analytical TLC) to isolate the pure product.

Preparative TLC is a similar technique used for smaller quantities. The crude mixture is applied as a band onto a larger TLC plate, which is then developed in a solvent chamber. After development, the separated bands are visualized (e.g., under UV light), and the desired band is scraped from the plate. The pure compound is then extracted from the silica gel with a suitable solvent. The progress of purification using these methods is typically monitored by analytical TLC.

Computational Chemistry and Theoretical Studies on 4 Chloro N Cyclopropyl 3 Iodobenzamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing density functional theory (DFT) or other quantum mechanical methods, can elucidate the molecule's geometry, stability, and electronic characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a molecule like 4-chloro-N-cyclopropyl-3-iodobenzamide, this would involve exploring different conformations, particularly concerning the orientation of the cyclopropyl (B3062369) group and the amide linkage relative to the aromatic ring.

A conformational analysis would identify various energy minima on the potential energy surface. The global minimum would represent the most stable conformer. Key structural parameters such as bond lengths, bond angles, and dihedral angles for this lowest-energy conformer would be calculated. These parameters are crucial for understanding the molecule's shape and potential interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative of the type of data that would be generated from a computational study and is not based on experimental results.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-Cl | ~1.75 Å |

| Bond Length | C(aromatic)-I | ~2.10 Å |

| Bond Length | C(carbonyl)-N | ~1.36 Å |

| Bond Angle | Cl-C(aromatic)-C(aromatic) | ~119° |

| Dihedral Angle | O=C-N-C(cyclopropyl) | ~180° (trans) or ~0° (cis) |

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich iodinated benzene (B151609) ring, while the LUMO might be centered on the carbonyl group and the aromatic ring.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This table is illustrative and not based on experimental or published computational results.)

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Iodobenzene Ring |

| LUMO | -1.2 | Benzamide (B126) Moiety |

| HOMO-LUMO Gap | 5.3 | - |

Reaction Mechanism Prediction and Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating the energy barriers associated with chemical transformations.

Catalyst Design and Optimization through Computational Screening

In reactions where a catalyst is employed, computational screening can accelerate the discovery of more efficient catalysts. By modeling the interaction of this compound with various potential catalysts, researchers can predict which catalysts will lower the activation energy of the rate-determining step most effectively. This in silico screening process saves significant time and resources compared to traditional experimental trial-and-error approaches.

Prediction of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products. Computational chemistry can predict the likely outcome by calculating the activation energies for the pathways leading to each possible product.

For a substituted aromatic ring like that in this compound, predicting the regioselectivity of further substitution (e.g., electrophilic aromatic substitution) is a common application. By calculating the energies of the intermediate structures (such as sigma complexes), the most favored substitution position can be determined. Similarly, if the reaction involves the creation of new stereocenters, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the stereochemical outcome.

Molecular Modeling for Understanding Intermolecular Interactions

Computational chemistry and molecular modeling are powerful tools to investigate the three-dimensional structure of molecules and their intermolecular interactions. These methods, which include quantum mechanics and molecular mechanics, can predict molecular geometries, electronic properties, and the nature of non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. These interactions are crucial in determining the crystal packing of a compound and its binding affinity to biological targets.

For a molecule like this compound, a comprehensive molecular modeling study would typically involve:

Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis: Mapping the electron density to identify electrophilic and nucleophilic regions, which are key to predicting intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: Characterizing the nature of chemical bonds and non-covalent interactions.

Non-Covalent Interaction (NCI) Index: Visualizing and identifying the regions of weak intermolecular interactions.

Molecular Docking Simulations: Predicting the binding mode and affinity of the molecule to a specific protein target.

However, as of the latest search, no specific studies applying these computational methods to this compound have been published. Research on other halogenated benzamides has demonstrated the significant role of halogen bonding (involving both chlorine and iodine) and hydrogen bonding from the amide group in dictating their supramolecular structures. It is plausible that similar interactions would be important for this compound, but without specific computational data, any detailed analysis remains speculative.

Further research employing these computational techniques is necessary to elucidate the specific intermolecular interaction patterns of this compound. Such studies would provide valuable insights into its chemical behavior and potential applications.

Applications in Complex Molecule Synthesis and Scaffold Construction

Building Block for Heterocyclic Compound Synthesis

The strategic placement of halogen atoms and the amide functionality on the benzene (B151609) ring makes 4-chloro-N-cyclopropyl-3-iodobenzamide an ideal precursor for a variety of heterocyclic structures through intramolecular cyclization and cross-coupling strategies.

The synthesis of seven-membered rings like benzo[c]azepine-1-ones can be envisioned from this compound through palladium-catalyzed intramolecular cyclization reactions. A plausible strategy involves the initial elaboration of the molecule via a cross-coupling reaction at the ortho-iodo position. For instance, coupling with an appropriate alkene-containing organometallic reagent could install a side chain necessary for a subsequent ring-closing reaction.

Palladium-catalyzed reactions are well-suited for the formation of medium-sized rings, although challenges such as competing reaction pathways must be managed. The regiochemistry of such cyclizations can often be controlled by reaction conditions, including the choice of solvent and ligands. For example, studies on similar N-(o-iodobenzyl) amides have shown that the presence of water in the reaction medium can dramatically influence the size of the ring formed, favoring the formation of seven- or eight-membered rings over six-membered ones. researchgate.net This highlights the potential to steer the cyclization of a derivatized this compound toward the desired benzo[c]azepine-1-one scaffold.

A generalized hypothetical pathway is outlined below:

Sonogashira or Stille Coupling: Introduction of an alkenyl or alkynyl side chain at the C-3 position via palladium-catalyzed cross-coupling.

Intramolecular Cyclization: A subsequent palladium-catalyzed reaction, such as a Heck or aminocarbonylation reaction, to form the seven-membered ring.

Table 1: Hypothetical Conditions for Benzo[c]azepine-1-one Synthesis

| Step | Reaction Type | Catalyst/Reagents | Purpose |

|---|---|---|---|

| 1 | Side-chain Introduction | Pd(PPh₃)₄, CuI, Terminal Alkyne | Installs a reactive handle at the C-3 position. |

While not a direct precursor, this compound can be chemically modified to serve as a key intermediate in the synthesis of quinoline (B57606) and quinazoline (B50416) frameworks. The synthesis of quinazolin-4-ones, for instance, often involves the cyclization of 2-aminobenzamides. organic-chemistry.org The subject compound could be converted into the required 2-amino derivative through a nucleophilic aromatic substitution (SNAr) of the chloro or iodo group with an amine source, followed by reduction of a nitro group if introduced, or through a Buchwald-Hartwig amination.

The 4-aminoquinazoline scaffold is recognized as a privileged structure in medicinal chemistry, and regioselective substitution is crucial. nih.gov Starting from a precursor like 2,4-dichloroquinazoline, selective SNAr reactions at the more reactive C4 position are common. nih.gov Analogously, the differential reactivity of the C-Cl versus C-I bond in this compound (the C-I bond being more reactive in palladium catalysis) allows for selective functionalization, paving the way for constructing the necessary precursors for quinazoline synthesis.

The synthesis of pyrazole (B372694) and triazole rings typically requires precursors containing a 1,3-dicarbonyl moiety or involves cycloaddition reactions with alkynes and azides, respectively. beilstein-journals.orgnih.gov this compound can be strategically elaborated into such precursors.

For pyrazole synthesis, a Sonogashira coupling at the C-3 iodo position with a terminal alkyne, followed by oxidation and hydration, could generate a 1,3-diketone intermediate. Subsequent condensation with hydrazine (B178648) would yield the pyrazole ring.

For the synthesis of 1,2,3-triazoles, the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary method. beilstein-journals.org The iodo-substituent on the benzamide (B126) can be converted into an azide (B81097) group, or an alkyne can be introduced via Sonogashira coupling. The resulting functionalized benzamide can then react with a corresponding azide or alkyne partner to form the triazole ring, thereby incorporating the benzamide scaffold into a more complex pyrazole-triazole hybrid structure. beilstein-journals.orgnih.gov

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules to explore chemical space efficiently. scispace.comcam.ac.uk this compound is an excellent starting scaffold for DOS due to its multiple, orthogonally reactive sites. The "build/couple/pair" strategy is a common algorithm in DOS where simple building blocks are coupled to create a complex intermediate, which is then subjected to various intramolecular reactions ("pairing") to generate distinct molecular skeletons. scispace.comcam.ac.uk

This compound allows for a systematic and divergent synthetic approach:

C-I Position (C-3): Highly reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille), allowing the introduction of a wide array of aryl, vinyl, or alkynyl groups.

C-Cl Position (C-4): Amenable to nucleophilic aromatic substitution (SNAr) under more forcing conditions or Buchwald-Hartwig amination, introducing various amine, ether, or thioether functionalities.

N-cyclopropylamide: This group can be hydrolyzed or modified, or the cyclopropyl (B3062369) ring itself could potentially undergo ring-opening reactions under specific conditions.

By systematically varying the reaction partners at each of these sites, a large library of analogues with significant skeletal and appendage diversity can be rapidly generated. This makes the compound a valuable tool for creating compound collections for high-throughput screening in drug discovery. nih.govnih.gov

Table 2: Example of a Virtual Library from this compound

| Scaffold Position | Reaction Type | Example Reagents | Resulting Functionality |

|---|---|---|---|

| C-3 (Iodo) | Suzuki Coupling | Phenylboronic acid, Thiopheneboronic acid | Aryl, Heteroaryl |

| C-4 (Chloro) | Buchwald-Hartwig Amination | Morpholine, Piperidine | N-heterocycle |

| C-3 (Iodo) | Sonogashira Coupling | Phenylacetylene, Trimethylsilylacetylene | Alkynyl |

Integration into Cascading Reaction Sequences

Cascading, or domino, reactions are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.govnih.gov This approach enhances synthetic efficiency and complexity. The structure of this compound is well-suited for initiating such sequences.

A hypothetical cascade could be initiated by a palladium-catalyzed reaction at the highly reactive C-I bond. For example, an intramolecular Heck reaction could be designed by first attaching an olefin-containing side chain to the amide nitrogen. The initial oxidative addition of palladium to the C-I bond would be followed by intramolecular carbopalladation onto the alkene, and subsequent steps could lead to a complex polycyclic structure. Such sequences, often termed aminocyclization-coupling cascades, are powerful methods for preparing complex indole (B1671886) and dehydrotryptophan derivatives from o-alkynylanilines. nih.gov A similar strategy could be adapted to derivatives of this compound to build polycyclic frameworks.

Development of Novel Chemical Scaffolds and Molecular Architectures

The ultimate goal of utilizing versatile building blocks is the creation of novel chemical scaffolds that occupy unexplored regions of chemical space. The combination of a planar, substituted aromatic ring with a three-dimensional cyclopropyl group gives this compound an interesting topographical profile. Synthetic transformations based on this starting material can lead to new molecular architectures with high sp³ character, a desirable trait for drug candidates. cam.ac.uk

For example, intramolecular C-H activation or cyclization reactions involving the cyclopropyl group could lead to strained, bicyclic, or spirocyclic systems. Palladium-catalyzed cyclization of substrates containing cyclopropene (B1174273) units has been shown to produce complex tetracyclic dihydroindeno-indenes, demonstrating the utility of strained rings in generating novel scaffolds. rsc.org By leveraging the unique reactivity of its functional groups, this compound serves as a launchpad for constructing innovative molecular frameworks that are distinct from those accessible through traditional synthetic routes.

Future Research Directions and Overarching Challenges

Development of Highly Sustainable and Atom-Economical Synthetic Routes

Traditional amide synthesis methods often rely on stoichiometric activating agents, which generate significant chemical waste. researchgate.netucl.ac.uk Future research should focus on developing greener, more atom-economical routes to 4-chloro-N-cyclopropyl-3-iodobenzamide. One of the primary goals in green organic synthesis is the creation of methods that maximize the incorporation of all materials used in the process into the final product. chemistryviews.org

Key areas of investigation include:

Direct Amidation: Catalytic direct amidation, which involves the coupling of a carboxylic acid and an amine with the removal of only water, represents a highly atom-economical approach. researchgate.net Research into catalysts, such as those based on boric acid or titanium, could yield efficient methods for the direct synthesis from 4-chloro-3-iodobenzoic acid and cyclopropylamine (B47189). ucl.ac.uk

Green Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally benign alternatives is crucial. nih.gov For instance, using ester solvents like tert-butyl acetate (B1210297) has been shown to improve safety and sustainability in amidation reactions. researchgate.net The development of a synthetic route in water, perhaps using surfactants, would represent a significant advancement in green chemistry. rsc.org

One-Pot Syntheses: Designing telescoped or one-pot reaction sequences where multiple synthetic steps are performed in a single reactor can reduce waste, energy consumption, and the need for purification of intermediates. nih.govwhiterose.ac.uk A potential one-pot synthesis could involve the in-situ generation of an activated carboxylic acid derivative followed immediately by amidation.

| Synthetic Strategy | Potential Advantage | Key Challenge |

| Catalytic Direct Amidation | High atom economy (water is the only byproduct) | Overcoming the high activation energy for amide bond formation |

| Use of Green Solvents | Reduced environmental impact and improved safety | Ensuring sufficient solubility and reactivity of substrates |

| One-Pot Synthesis | Increased efficiency, reduced waste and cost | Compatibility of reagents and conditions for multiple steps |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is fundamental to modern organic synthesis, and the development of new catalytic systems is essential for improving the synthesis of complex molecules like this compound. researchgate.net Future work should explore a diverse range of catalysts to enhance reaction efficiency, selectivity, and substrate scope.

Potential catalytic approaches include:

Transition Metal Catalysis: Palladium-catalyzed reactions are well-established for forming C-N bonds, but exploring other metals like copper or iron could offer new reactivity or cost-effectiveness. nih.govrsc.org For example, copper-catalyzed N-cyclopropylation methods have been developed for various amides and azoles. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming chemical bonds under mild conditions, offering a more sustainable platform for amide synthesis. nih.gov

Biocatalysis: The use of enzymes for amide bond formation is a growing area of interest, providing high selectivity and operating under environmentally friendly aqueous conditions. nih.gov

| Catalyst Type | Potential Advantage | Example Application |

| Transition Metal (e.g., Cu, Fe) | High efficiency, broad substrate scope | N-alkylation of amides, direct amidation rsc.orgresearchgate.net |

| Photoredox Catalysts | Mild reaction conditions, sustainable energy source | Oxidative amidation from various precursors nih.gov |

| Biocatalysts (Enzymes) | High stereoselectivity, green reaction conditions | Peptide synthesis and formation of complex amides nih.gov |

Design and Synthesis of New Derivatives with Precisely Tunable Reactivity Profiles

The synthesis of new derivatives of this compound is crucial for exploring its chemical space and potential applications. By systematically modifying the substituents on the benzamide (B126) core, it is possible to fine-tune the molecule's electronic properties, steric profile, and ultimately, its reactivity and biological activity. acs.orgtandfonline.com

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how changes in the chemical structure affect the compound's properties is essential. acs.orgresearchgate.net For example, replacing the chloro or iodo substituents with other halogens or functional groups could significantly alter the molecule's reactivity in cross-coupling reactions.

Modifying the N-substituent: While the N-cyclopropyl group is a key feature, exploring derivatives with other small, strained ring systems could lead to novel chemical properties. Ring-opening reactions of N-cyclopropyl amides have been reported, suggesting a unique reactivity profile that could be further explored. researchgate.netrsc.org

Synthesis of Functionalized Analogs: Introducing additional functional groups onto the aromatic ring could provide handles for further chemical modification or for probing interactions with biological systems. mdpi.comnih.gov

Advancement of High-Throughput Experimentation and Automation in Discovery and Optimization

The discovery of optimal synthetic routes and the creation of libraries of derivatives can be significantly accelerated through the use of high-throughput experimentation (HTE) and automation. youtube.comacs.org These technologies allow for the rapid screening of a large number of reaction conditions or building blocks in parallel.

Key applications for this compound include:

Reaction Optimization: HTE can be used to rapidly screen various catalysts, ligands, bases, solvents, and temperatures to identify the optimal conditions for its synthesis, minimizing the time and resources required for development. youtube.compurdue.edu

Library Synthesis: Automated synthesizers can be employed to generate a large library of derivatives by combining a range of substituted benzoic acids with various amines, facilitating comprehensive SAR studies. oxfordglobal.com

Continuous Flow Synthesis: Transferring an optimized batch synthesis to a continuous flow process can offer improved safety, scalability, and consistency. whiterose.ac.uk Automation is key to optimizing and controlling these continuous manufacturing processes. whiterose.ac.uk

| Technology | Application in Research | Key Benefit |

| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions (catalysts, solvents, etc.) | Accelerated optimization and discovery acs.org |

| Automated Synthesis | Parallel synthesis of a library of chemical derivatives | Efficient exploration of structure-activity relationships oxfordglobal.com |

| Continuous Flow Chemistry | Scalable and controlled synthesis of the target compound | Improved safety, efficiency, and product consistency purdue.edu |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanism is fundamental for rational process optimization and the development of more efficient synthetic methods. nih.gov The application of advanced spectroscopic and computational tools can provide detailed insights into the reaction pathways, intermediates, and transition states involved in the synthesis of this compound.

Future mechanistic studies could involve:

In-situ Spectroscopy: Techniques such as ReactIR (in-situ FTIR) and in-situ NMR spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic data. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and elucidate the role of the catalyst. nih.govresearchgate.net This can help to explain observed selectivity and guide the design of improved catalysts or reaction conditions.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanistic steps.

By pursuing these future research directions, the scientific community can unlock more efficient, sustainable, and versatile methods for the synthesis and derivatization of this compound, paving the way for new discoveries and applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-chloro-N-cyclopropyl-3-iodoBenzamide?

- Methodology : Use coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to introduce the cyclopropyl group. Optimize iodine retention by controlling reaction temperature (80–100°C) and using Pd-based catalysts. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients improves yield .

- Key Considerations : Monitor halogen stability under reflux conditions; iodine may undergo unintended substitution in polar solvents.

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation. Ensure crystal quality by slow evaporation in dichloromethane/hexane mixtures. Parameters like R-factor (<0.05) and data-to-parameter ratios (>15:1) validate structural accuracy .

- Complementary Techniques : Pair SC-XRD with (δ 7.2–8.1 ppm for aromatic protons) and FT-IR (amide C=O stretch ~1650 cm) for cross-verification.

Q. Which computational approaches predict its electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G* for light atoms, LANL2DZ for iodine). Calculate HOMO-LUMO gaps to assess electrophilicity and nucleophilic attack sites .

- Validation : Compare computed vibrational frequencies (IR) and electrostatic potential maps with experimental data to refine functional selection.

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodology : Apply iterative analysis (e.g., comparing shifts with DFT-predicted values). For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign coupling pathways. Document discrepancies in crystallographic vs. solution-phase geometries due to packing effects .

- Case Study : If iodine substitution is suspected in mass spectra ([M–I] fragments), re-evaluate synthetic conditions for thermal stability .

Q. What strategies optimize reaction yields while minimizing dehalogenation?

- Methodology : Screen solvents (e.g., DMF vs. THF) and additives (KI or CuI) to suppress iodine loss. Use microwave-assisted synthesis for faster reaction times (<2 hrs) and higher purity. Kinetic studies (TLC monitoring) identify intermediate decomposition pathways .

- Data-Driven Adjustment : Correlate reaction time/temperature with LC-MS purity profiles to refine protocols.

Q. How can researchers address gaps in toxicological data for this compound?

- Methodology : Conduct in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) using hepatic cell lines (e.g., HepG2). Cross-reference structural analogs (e.g., 4-chloro-N-aryl benzamides) for read-across predictions if primary data are unavailable .

Q. What mechanistic insights guide its potential biological activity?

- Methodology : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) to identify binding motifs. Validate with SPR or ITC for affinity measurements. Prioritize targets based on iodine’s role in hydrophobic interactions .

- Advanced Modeling : Use MD simulations (>100 ns) to assess binding stability and solvation effects.

Q. How to reconcile open-data requirements with proprietary research constraints?

- Methodology : Implement de-identification protocols (e.g., removing synthetic routes from public datasets) while sharing structural and crystallographic data. Use repositories like PubChem or CCDC with controlled-access tiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.